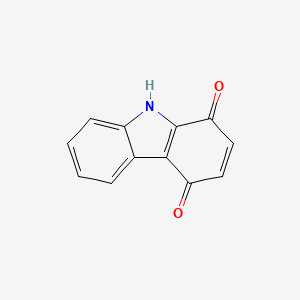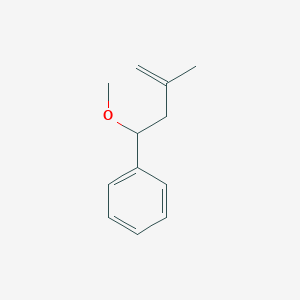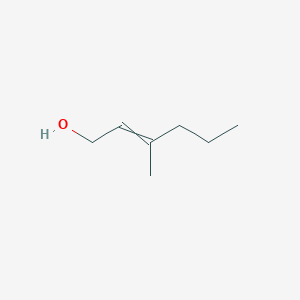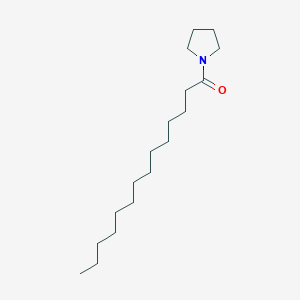
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
描述
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been reported to target s-phase kinase-associated protein 1 and Tyrosine-protein phosphatase non-receptor type 1 . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group in peptide synthesis . It is selectively removed under acidic conditions, allowing for controlled peptide chain elongation
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence protein assembly and the synthesis of cyclic analogs . These processes are integral to numerous biochemical pathways, affecting everything from cellular growth and differentiation to immune response.
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and resistance to enzymatic degradation .
Result of Action
Based on its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell . This could have wide-ranging effects, potentially altering cellular behavior and responses to external stimuli.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is typically achieved under acidic conditions . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment. Additionally, temperature can also play a role, as high temperatures can facilitate the deprotection of Boc amino acids and peptides .
生化分析
Biochemical Properties
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate plays a crucial role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins involved in the formation of peptide bonds. For instance, it is used in conjunction with coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base . This interaction facilitates the efficient synthesis of dipeptides and other peptide derivatives.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by providing a stable intermediate for the synthesis of peptides, which are essential for various cellular functions. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group protects the amino function, allowing selective reactions to occur at other functional groups. This protection is crucial for the stepwise synthesis of peptides, where the Boc group can be removed under mild conditions to reveal the free amino group for subsequent reactions . The compound’s stability and reactivity make it an essential tool in the synthesis of complex peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under harsh conditions such as high temperatures or strong acids. Over time, the Boc group can be removed, leading to the formation of the free amino acid . Long-term studies have shown that the compound maintains its stability and reactivity, making it suitable for extended use in peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as toxicity and metabolic disturbances . These effects are primarily due to the accumulation of the compound and its metabolites in tissues, which can interfere with normal cellular functions.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and proteases, which catalyze the hydrolysis of peptide bonds. The Boc group is removed by specific deprotection reactions, allowing the free amino acid to participate in further metabolic processes . These pathways are essential for the synthesis and degradation of peptides and proteins in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes or be transported by specific amino acid transporters. Once inside the cell, it can accumulate in specific compartments such as the cytoplasm or endoplasmic reticulum, where peptide synthesis occurs . The distribution of the compound is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and proteins involved in peptide synthesis . Targeting signals and post-translational modifications can direct the compound to specific compartments, ensuring its proper function in the synthesis of peptides and proteins.
属性
IUPAC Name |
ethyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDDOYAIULGRO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B3193334.png)




